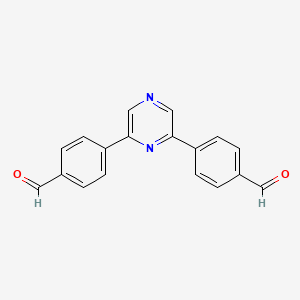

4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde is an organic compound with the molecular formula C18H12N2O2. It is characterized by the presence of a pyrazine ring flanked by two benzaldehyde groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde typically involves the reaction of 2,6-dibromopyrazine with 4-formylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated derivatives

Scientific Research Applications

4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors

Mechanism of Action

The mechanism of action of 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde is largely dependent on its application. In chemical reactions, it acts as an electrophile due to the presence of aldehyde groups. In biological systems, it may interact with nucleophilic sites on biomolecules, potentially leading to the formation of Schiff bases or other adducts. The pyrazine ring can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures .

Comparison with Similar Compounds

4,4’-(2,6-Pyridinediyl)bisbenzaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.

4,4’-(2,6-Pyrazinediyl)bisbenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups

Uniqueness: 4,4’-(2,6-Pyrazinediyl)bisbenzaldehyde is unique due to the presence of both aldehyde groups and a pyrazine ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions .

Biological Activity

4,4'-(2,6-Pyrazinediyl)bisbenzaldehyde is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound comprises two benzaldehyde groups linked by a pyrazine moiety. This structure is crucial for its biological activity as it can interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazine and benzaldehyde moieties. For instance:

- In vitro Studies : Compounds similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2.18 to 3.08 μM/mL, indicating potent antimicrobial effects compared to standard drugs like norfloxacin and fluconazole .

| Compound | MIC (μM/mL) | Target Organisms |

|---|---|---|

| 4a | 2.18 | S. aureus |

| 4b | 2.50 | E. coli |

| 4c | 3.08 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been investigated through its effect on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis.

- Inhibition Studies : Analogous compounds exhibited IC50 values ranging from 1.16 to 24.87 μM against TP, demonstrating varying degrees of inhibitory potency. Notably, some derivatives showed enhanced inhibition compared to standard treatments .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 4a | 1.16 | Strong inhibitor |

| 4b | 1.77 | Moderate inhibitor |

| 4c | 12.54 | Weak inhibitor |

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazine derivatives:

- Case Study on Antimicrobial Efficacy : A study involving the synthesis of various pyrazine-benzaldehyde derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting a viable alternative for treating infections where conventional antibiotics fail .

- Case Study on Cancer Cell Lines : Research involving human cancer cell lines treated with pyrazine derivatives indicated a reduction in cell viability and increased apoptosis rates, supporting their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound's structure allows it to fit into the active site of thymidine phosphorylase, blocking its activity and thereby hindering tumor growth.

- Antimicrobial Mechanism : The presence of the pyrazine ring enhances membrane permeability in bacteria, leading to cell death.

Properties

CAS No. |

623157-26-6 |

|---|---|

Molecular Formula |

C18H12N2O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-[6-(4-formylphenyl)pyrazin-2-yl]benzaldehyde |

InChI |

InChI=1S/C18H12N2O2/c21-11-13-1-5-15(6-2-13)17-9-19-10-18(20-17)16-7-3-14(12-22)4-8-16/h1-12H |

InChI Key |

XSTLIWWOUWDJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CC(=N2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.